REACTION_CXSMILES
|
[C:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)(=[O:3])[CH3:2].C[C:11]1[CH:16]=[CH:15][CH:14]=[C:13](C)[C:12]=1[C:18]([O:20]C)=O.[CH3:22][O-].[Na+]>C1(C)C(C)=CC=CC=1>[C:1]([CH2:2][C:18](=[O:20])[C:12]1[CH:11]=[CH:16][CH:15]=[C:14]([CH3:22])[CH:13]=1)(=[O:3])[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1 |f:2.3|
|
Name
|
|
Quantity
|
30 g
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Type
|
reactant
|
Smiles
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C(C)(=O)C1=CC=CC=C1
|
Name
|
|
Quantity
|
136 g
|
Type
|
reactant
|
Smiles
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CC1=C(C(=CC=C1)C)C(=O)OC
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Name
|
sodium methoxide
|
Quantity
|
17.3 g
|
Type
|
reactant
|
Smiles
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C[O-].[Na+]
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
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C=1(C(=CC=CC1)C)C
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Type
|
CUSTOM
|
Details
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with stirring to 135°-140° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped as in Example 1
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
maintained there for 6 hours under a blanket of nitrogen
|
Duration
|
6 h
|
Type
|
CUSTOM
|
Details
|
to recover the desired product, benzoyl m-methylbenzoylmethane (48 grams; 90% weight percent yield)
|
Name
|
|
Type
|
|
Smiles
|
C(C1=CC=CC=C1)(=O)CC(C1=CC(=CC=C1)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |